molecular formula C30H20F6O3 B15100222 2,6-Bis({5-[3-(trifluoromethyl)phenyl](2-furyl)}methylene)cyclohexan-1-one

2,6-Bis({5-[3-(trifluoromethyl)phenyl](2-furyl)}methylene)cyclohexan-1-one

Katalognummer: B15100222
Molekulargewicht: 542.5 g/mol
InChI-Schlüssel: KCISOVCVFXABNH-NWILIBCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups and furan rings attached to a cyclohexanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one typically involves the condensation of 2-furylmethylene and 3-(trifluoromethyl)benzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl and furan groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups and furan rings may play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

2,6-Bis({5-3-(trifluoromethyl)phenyl}methylene)cyclohexan-1-one is unique due to its combination of trifluoromethyl groups and furan rings attached to a cyclohexanone core. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C30H20F6O3

Molekulargewicht

542.5 g/mol

IUPAC-Name

(2E,6E)-2,6-bis[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]cyclohexan-1-one

InChI

InChI=1S/C30H20F6O3/c31-29(32,33)22-8-2-4-18(14-22)26-12-10-24(38-26)16-20-6-1-7-21(28(20)37)17-25-11-13-27(39-25)19-5-3-9-23(15-19)30(34,35)36/h2-5,8-17H,1,6-7H2/b20-16+,21-17+

InChI-Schlüssel

KCISOVCVFXABNH-NWILIBCHSA-N

Isomerische SMILES

C1C/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/C1

Kanonische SMILES

C1CC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.